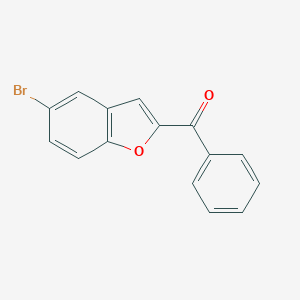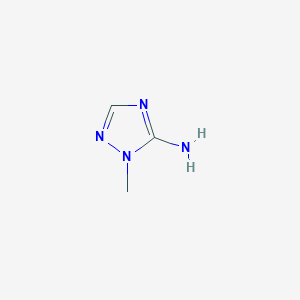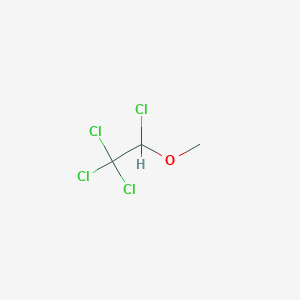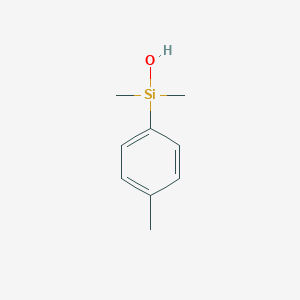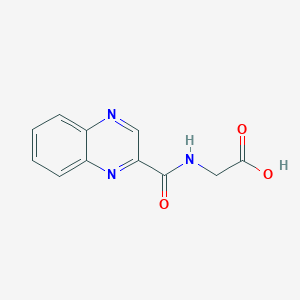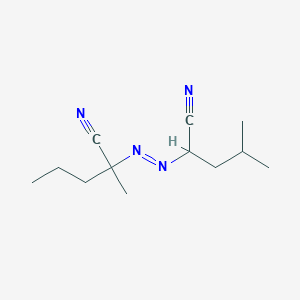
2-(2-Cyanopentan-2-yldiazenyl)-4-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Dimethyl-2,2’-azodivaleronitrile is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.314 g/mol . It is also known by its systematic name, Pentanenitrile, 2-[(1-cyano-3-methylbutyl)azo]-2-methyl- (9CI) . This compound is part of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional considerations for scalability, safety, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,4’-Dimethyl-2,2’-azodivaleronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of azoxy compounds.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidizing compounds.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Amines.
Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.
Scientific Research Applications
2,4’-Dimethyl-2,2’-azodivaleronitrile has several applications in scientific research:
Polymerization Initiator: It is commonly used as an initiator in polymerization reactions due to its ability to generate free radicals.
Foaming Agent: The compound is used as a foaming agent in the production of various materials.
Thermal Stability Studies: Researchers study its thermal stability and kinetics under different conditions to understand its behavior and potential hazards.
Mechanism of Action
The mechanism of action of 2,4’-dimethyl-2,2’-azodivaleronitrile involves the generation of free radicals through the homolytic cleavage of the azo bond (N=N). These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The compound’s thermal stability and decomposition behavior are influenced by factors such as temperature, presence of oxygen, and other environmental conditions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-methylpropionitrile): Another azo compound used as a polymerization initiator.
2,2’-Azobis(2,4-dimethylvaleronitrile): Similar in structure and function, used in similar applications.
Uniqueness
2,4’-Dimethyl-2,2’-azodivaleronitrile is unique due to its specific molecular structure, which imparts distinct thermal stability and reactivity characteristics. Its ability to generate free radicals efficiently makes it valuable in polymerization and other radical-mediated processes .
Properties
CAS No. |
15457-18-8 |
|---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3 |
InChI Key |
CVLPHLARBKIAPB-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Canonical SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Key on ui other cas no. |
15457-18-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


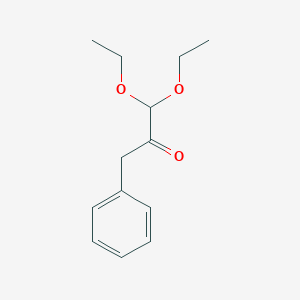
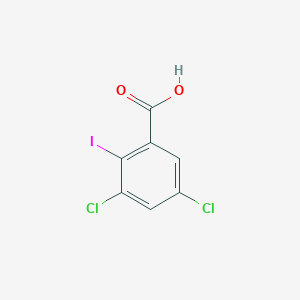

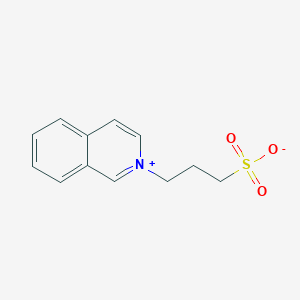
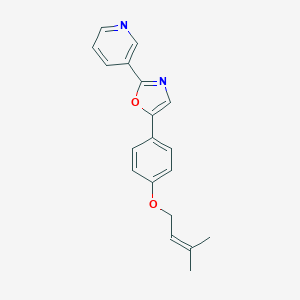
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)

